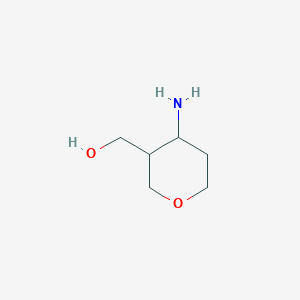

(4-Aminotetrahydro-2H-pyran-3-yl)methanol

Description

Significance of Tetrahydropyran (B127337) Scaffolds in Organic and Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a prevalent structural motif in a multitude of natural products and synthetic pharmaceuticals. Its significance in organic and medicinal chemistry stems from a combination of its conformational rigidity, hydrophilicity, and its ability to engage in hydrogen bonding.

In medicinal chemistry, the tetrahydropyran scaffold is often employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution can lead to improved physicochemical properties of a drug candidate, including enhanced aqueous solubility and a more favorable metabolic profile. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes and receptors. This can lead to increased binding affinity and selectivity.

Furthermore, the non-planar, chair-like conformation of the tetrahydropyran ring imparts a degree of three-dimensionality to molecules, which is increasingly recognized as a desirable feature in drug design for achieving high potency and specificity. The synthesis of highly substituted tetrahydropyrans is an active area of research, with methodologies like Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran being developed to create diverse libraries of these scaffolds for drug discovery. nih.gov

The table below summarizes some key properties and applications of the tetrahydropyran scaffold in a drug design context.

| Property | Significance in Medicinal Chemistry |

| Increased Hydrophilicity | Can improve aqueous solubility and reduce metabolic lability. |

| Hydrogen Bond Acceptor | The ring oxygen can form hydrogen bonds with biological targets, enhancing binding affinity. |

| Conformational Rigidity | The defined chair-like conformation can help in pre-organizing substituents for optimal target interaction, reducing the entropic penalty of binding. |

| Three-Dimensionality | Contributes to the overall 3D shape of a molecule, which can be crucial for specificity and potency. |

| Metabolic Stability | Generally more stable to metabolic degradation compared to more lipophilic carbocyclic analogs. |

The Role of Amino Alcohol Functionalities in Molecular Design

The amino alcohol moiety, characterized by the presence of both an amine and a hydroxyl group, is a critical pharmacophore found in a wide range of biologically active molecules. This functional group arrangement is particularly prevalent in pharmaceuticals due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are fundamental to molecular recognition at biological targets.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group, which is typically protonated at physiological pH, can act as a hydrogen bond donor and participate in electrostatic interactions with negatively charged residues in a protein's active site. This dual functionality allows amino alcohols to establish multiple points of contact with a biological target, often leading to high-affinity binding.

From a synthetic perspective, the amino and alcohol groups provide versatile handles for further chemical modification, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR). The 1,2-amino alcohol motif, in particular, is a key structural feature in many successful drugs.

The following table highlights the roles of amino and alcohol functionalities in molecular interactions.

| Functional Group | Potential Interactions | Significance in Molecular Design |

| Amine (protonated) | Ionic bonding, Hydrogen bonding (donor) | Strong interactions with negatively charged amino acid residues (e.g., aspartate, glutamate). Can be crucial for anchoring a molecule in a binding pocket. |

| Alcohol | Hydrogen bonding (donor and acceptor) | Versatile in forming interactions with a variety of amino acid side chains and backbone amides. |

Overview of Research on Substituted Tetrahydropyran Amino Alcohols, Focusing on the (4-Aminotetrahydro-2H-pyran-3-yl)methanol Structural Motif

The combination of the tetrahydropyran scaffold and the amino alcohol functionality in a single molecule creates a class of compounds with significant potential in medicinal chemistry. Research in this area is driven by the desire to synthesize novel, three-dimensional molecules with improved drug-like properties. Substituted tetrahydropyran amino alcohols are being investigated for a variety of therapeutic applications, leveraging the beneficial properties of each component.

The specific structural motif of This compound represents a vicinal amino alcohol substitution on a tetrahydropyran ring. While detailed research specifically on this exact compound is not extensively published in publicly available literature, its structural features suggest several areas of potential interest for researchers. The primary alcohol offers a site for further derivatization, while the 1,2-amino alcohol arrangement is a well-established pharmacophore.

The stereochemistry of the substituents on the tetrahydropyran ring is crucial, as different diastereomers can exhibit vastly different biological activities. For instance, the synthesis of highly substituted aminotetrahydropyrans often focuses on stereoselective methods to access specific isomers. nih.gov

The general research interest in related structures, such as aminotetrahydropyrans, is evident from their exploration as components of inhibitors for various enzymes. For example, aryl amino-THPs have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov The development of synthetic methodologies that allow for the precise installation of functional groups on the tetrahydropyran ring is a key enabler for the exploration of these compounds in drug discovery programs.

The table below outlines potential research directions for compounds containing the this compound motif, based on the known roles of its constituent parts.

| Research Area | Rationale |

| Enzyme Inhibition | The amino alcohol moiety can mimic the transition state of peptide hydrolysis, making it a candidate for protease inhibitors. The THP ring can occupy hydrophobic pockets and provide favorable interactions. |

| Receptor Modulation | The defined stereochemistry and hydrogen bonding capabilities could lead to selective interactions with G-protein coupled receptors (GPCRs) or ion channels. |

| Scaffold for Combinatorial Chemistry | The primary alcohol and amine serve as points for diversification, allowing for the creation of libraries of compounds for high-throughput screening. |

| Development of Novel Synthetic Methods | The synthesis of stereochemically defined tetrahydropyran amino alcohols presents a synthetic challenge, driving the development of new chemical transformations. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(4-aminooxan-3-yl)methanol |

InChI |

InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2 |

InChI Key |

MPTPDMSEEPOHOV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1N)CO |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 4 Aminotetrahydro 2h Pyran 3 Yl Methanol

Concomitant Transformations and Selective Derivatizations

Oxidation Reactions

The primary alcohol in (4-Aminotetrahydro-2H-pyran-3-yl)methanol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Careful control of the reaction is necessary to prevent over-oxidation to the carboxylic acid. The resulting aldehyde is a versatile intermediate for further modifications, such as reductive amination or Wittig reactions.

For the oxidation to the corresponding carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4) can be utilized. The resulting carboxylic acid provides a handle for forming amide bonds, esters, or other acid derivatives, significantly expanding the diversity of accessible analogs.

Table 1: Potential Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product |

| This compound | PCC, DMP, or Swern Oxidation | 4-Aminotetrahydro-2H-pyran-3-carbaldehyde |

| This compound | KMnO4, Jones Reagent, or RuO4 | 4-Aminotetrahydro-2H-pyran-3-carboxylic acid |

Substitution Reactions

Both the amino and hydroxyl groups of this compound are nucleophilic and can participate in various substitution reactions.

The primary amine can undergo N-alkylation, N-acylation, N-sulfonylation, and reductive amination. These reactions are fundamental in modifying the basicity, polarity, and steric profile of the amino group, which can be crucial for tuning the pharmacological properties of a molecule.

The primary alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can undergo O-alkylation to form ethers or be converted to esters through reaction with acyl chlorides or carboxylic acids.

Rational Design of Derivatives for Specific Research Applications

The tetrahydropyran (B127337) motif is a common scaffold in many biologically active compounds, often serving as a conformationally restricted replacement for an acyclic ether or alkyl chain. The functional groups on this compound provide key interaction points for binding to biological targets.

In the rational design of derivatives, the amino group can be functionalized to introduce substituents that can interact with specific residues in a protein's binding pocket. For example, acylation of the amine with different carboxylic acids can introduce hydrophobic or aromatic groups to probe for corresponding pockets in the target protein.

The hydroxyl group can be modified to act as a hydrogen bond donor or acceptor, or it can be used as a point of attachment for larger fragments. For instance, etherification with a polyethylene (B3416737) glycol (PEG) chain could be employed to improve the pharmacokinetic properties of a potential drug candidate.

The strategic combination of these derivatization strategies allows for the systematic exploration of the chemical space around the this compound core, enabling the optimization of potency, selectivity, and drug-like properties for a wide range of research applications.

Characterization and Computational Studies of 4 Aminotetrahydro 2h Pyran 3 Yl Methanol and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

The structural framework of (4-Aminotetrahydro-2H-pyran-3-yl)methanol is unequivocally established through the integrated application of several key spectroscopic techniques. Each method offers unique insights into the molecule's atomic arrangement and properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing ¹H and ¹³C NMR spectra, the precise connectivity and stereochemical arrangement of the molecule can be determined.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. Protons attached to carbons adjacent to the electron-withdrawing oxygen atom and nitrogen atom are expected to resonate at a lower field (higher ppm values). libretexts.org The tetrahydropyran (B127337) ring protons typically appear in the range of 1.2 to 4.0 ppm. libretexts.org The protons of the hydroxymethyl group (-CH₂OH) and the amino group (-NH₂) would also show distinct signals, with their chemical shifts potentially affected by solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms bonded to the heteroatoms (oxygen and nitrogen) are deshielded and thus appear at lower field values in the spectrum. The signals for the tetrahydropyran ring carbons are typically found within a predictable range, and specialized NMR experiments like DEPT can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for substituted tetrahydropyran rings and related structures.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2, H-6 (OCH₂) | 3.5 - 4.0 | 65 - 75 |

| H-3 (CHCH₂OH) | 1.8 - 2.5 | 40 - 50 |

| H-4 (CHNH₂) | 2.8 - 3.5 | 50 - 60 |

| H-5 (CH₂) | 1.4 - 1.9 | 25 - 35 |

| CH₂OH | 3.4 - 3.8 | 60 - 70 |

| NH₂ | Variable (1.5 - 3.0) | N/A |

| OH | Variable (2.0 - 4.0) | N/A |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. pitt.eduepfl.ch

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₆H₁₃NO₂ and a calculated molecular weight of approximately 131.18 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 131. The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 u), the amino group (-NH₂, 16 u), or cleavage of the tetrahydropyran ring. Common fragments for similar pyran structures have been previously analyzed and can be used as a reference. docbrown.inforesearchgate.netresearchgate.netimreblank.ch

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragment Lost |

| 131 | [C₆H₁₃NO₂]⁺ (Molecular Ion) | - |

| 114 | [C₆H₁₂NO]⁺ | OH |

| 100 | [C₅H₁₀NO]⁺ | CH₂OH |

| 84 | [C₄H₆NO]⁺ | CH₂OH, H₂O |

| 71 | [C₄H₉N]⁺ | C₂H₄O₂ |

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. youtube.com The C-H stretching vibrations of the saturated ring system would appear just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities are expected in the 1050-1200 cm⁻¹ region. mdpi.comyoutube.com

Electronic (UV-Vis) spectroscopy is generally less informative for this compound. As this compound lacks extensive conjugation or chromophores that absorb light in the ultraviolet-visible range, it is not expected to show significant absorption above 200 nm.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| N-H (Amine) | Stretching, medium | 3300 - 3500 |

| C-H (sp³ C-H) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-O (Ether & Alcohol) | Stretching | 1050 - 1200 |

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, this technique can determine the absolute stereochemistry of the chiral centers at C3 and C4.

Studies on numerous tetrahydropyran derivatives have shown that the six-membered ring predominantly adopts a stable chair conformation to minimize torsional and steric strain. nih.govnih.govresearchgate.netredalyc.orgwikipedia.org In the case of this compound, the substituents (aminomethyl and hydroxyl) will occupy either axial or equatorial positions. The most stable conformation would place the bulkier substituents in the equatorial position to reduce unfavorable 1,3-diaxial interactions. Therefore, it is predicted that both the amino group at C4 and the methanol (B129727) group at C3 will prefer equatorial orientations in the most stable chair conformer.

Computational Chemistry and Molecular Modeling Investigations

Computational methods complement experimental data by providing insights into molecular properties, such as conformational preferences and stereoisomer stability, that can be challenging to observe directly.

Computational chemistry, using methods like Density Functional Theory (DFT) and molecular mechanics (e.g., MM3), is a powerful tool for analyzing the conformational landscape of flexible molecules like substituted tetrahydropyrans. rsc.orgacs.orgnih.gov These calculations can predict the relative energies of different conformations and stereoisomers.

For this compound, computational analysis would focus on the various possible chair and boat conformations of the tetrahydropyran ring and the rotational positions of the substituents. The analysis would confirm that the chair conformation is significantly more stable than twist-boat or boat conformations. rsc.orgnih.gov Furthermore, the relative stabilities of the four possible stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)) can be calculated. The most stable isomer is predicted to be the one that minimizes steric clashes by placing the substituents in equatorial positions. These theoretical predictions are invaluable for understanding the molecule's behavior in solution and its potential interactions with biological targets.

Electronic Structure and Reactivity Modeling

The electronic structure and reactivity of this compound and its analogues can be elucidated through computational modeling, primarily using Density Functional Theory (DFT). Such studies provide insights into the molecule's stability, reactivity, and potential interaction sites.

DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry and analyze the electronic properties. bohrium.comijcce.ac.ir Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. ijcce.ac.ir For aminotetrahydropyran derivatives, the HOMO is typically localized on the electron-rich amino group, while the LUMO may be distributed across the pyran ring and its substituents.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Electronegative regions, such as those around the oxygen and nitrogen atoms, are shown as red or yellow (negative potential), indicating sites susceptible to electrophilic attack. Electron-deficient regions, often around hydrogen atoms, are depicted in blue (positive potential) and are prone to nucleophilic attack. This analysis helps in predicting the sites for hydrogen bonding and other non-covalent interactions. bohrium.com

Global reactivity descriptors, calculated from the HOMO and LUMO energies, offer quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). A lower chemical hardness and higher global softness indicate greater reactivity. ijcce.ac.ir For this compound, the presence of both an amino and a hydroxyl group is expected to create distinct regions of reactivity, influencing its interaction with other molecules.

Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous pyran derivatives.

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | Localized on the amino group | Indicates the primary site for electron donation and electrophilic attack. |

| LUMO Energy | Distributed across the pyran ring and substituents | Represents the region for electron acceptance and nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance between stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential near N and O atoms; Positive potential near H atoms of NH₂ and OH groups | Predicts sites for electrophilic/nucleophilic interactions and hydrogen bonding. |

| Chemical Hardness (η) | Moderate to low | Indicates a degree of reactivity, allowing for chemical transformations. |

| Global Softness (S) | Moderate to high | Complements chemical hardness, suggesting susceptibility to chemical reactions. |

Interaction Studies with Hypothetical Molecular Targets

Computational methods such as molecular docking and pharmacophore modeling are instrumental in predicting the interactions of this compound and its analogues with hypothetical molecular targets. nih.govmdpi.com These studies are crucial in drug discovery for identifying potential protein-ligand binding modes and guiding the design of more potent and selective inhibitors.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. For substituted tetrahydropyran scaffolds, which are present in numerous biologically active compounds, kinases are a common hypothetical target class. nih.govresearchgate.net The amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the ATP-binding pocket of kinases, such as the hinge region. mdpi.com The tetrahydropyran ring itself can engage in hydrophobic interactions with nonpolar residues.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.gov For aminopyran derivatives, a common pharmacophore model might include a hydrogen bond donor (from the amino or hydroxyl group), a hydrogen bond acceptor (the oxygen of the pyran ring or the nitrogen of the amino group), and hydrophobic features (from the pyran ring). nih.gov This model can then be used to screen virtual libraries for other compounds with similar interaction profiles.

Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the dynamic stability of the protein-ligand complex over time. nih.govnih.govresearchgate.net MD simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the interaction in a physiological environment.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue in Kinase Active Site | Significance |

| Hydrogen Bond (Donor) | Amino group (-NH₂) | Hinge region backbone carbonyls (e.g., Glutamate, Aspartate) | Key anchoring interaction for kinase inhibition. |

| Hydrogen Bond (Donor) | Hydroxyl group (-OH) | Catalytic loop residues (e.g., Aspartate) | Contributes to binding affinity and selectivity. |

| Hydrogen Bond (Acceptor) | Pyran oxygen (-O-) | Hinge region backbone NH groups (e.g., Cysteine) | Stabilizes the binding orientation. |

| Hydrophobic Interaction | Tetrahydropyran ring | Hydrophobic pocket residues (e.g., Leucine, Valine, Isoleucine) | Enhances binding affinity through van der Waals forces. |

Prediction of Synthetic Accessibility and Reaction Pathways

The synthetic accessibility of this compound can be predicted through retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com Several established methods for the synthesis of substituted tetrahydropyrans can be adapted for this purpose.

A plausible retrosynthetic route for this compound would involve disconnection of the C-N and C-O bonds. A key intermediate would be a suitably protected tetrahydropyran derivative with functional groups that can be converted to the desired amino and methanol moieties.

One potential forward synthesis could start from a commercially available tetrahydropyran derivative. For instance, a Prins cyclization between a homoallylic alcohol and an aldehyde can yield a substituted tetrahydropyran-4-ol. researchgate.net Subsequent functional group interconversions would be necessary.

A more direct approach could involve the following conceptual steps:

Formation of the Tetrahydropyran Ring: A hetero-Diels-Alder reaction or an intramolecular cyclization of an epoxy alcohol could be employed to construct the tetrahydropyran scaffold. nih.gov

Introduction of Functional Groups: A key step would be the stereoselective introduction of the amino and hydroxymethyl groups. This could be achieved through various methods, such as the ring-opening of an epoxide with an amine, followed by reduction of a carboxylic acid or ester. Alternatively, an aldol (B89426) addition followed by a Prins-type cyclization can provide highly substituted tetrahydropyrans. acs.org

Stereochemical Control: The relative stereochemistry of the amino and methanol groups is crucial. Stereoselective methods, potentially involving chiral auxiliaries or catalysts, would be required to obtain the desired diastereomer. acs.org

Modern synthetic strategies also utilize metal-catalyzed cross-coupling reactions to form C-C bonds on a pre-existing tetrahydropyran ring, offering another avenue for introducing the required substituents. syr.edu

Table 3: Potential Synthetic Pathway for this compound.

| Step | Reaction Type | Starting Materials/Intermediates | Reagents and Conditions | Product |

| 1 | Epoxidation | Suitable unsaturated alcohol | m-CPBA or other epoxidizing agent | Epoxy alcohol intermediate |

| 2 | Intramolecular Cyclization | Epoxy alcohol intermediate | Acid or base catalyst | Tetrahydropyran-3-ol |

| 3 | Oxidation | Tetrahydropyran-3-ol | PCC or Swern oxidation | Tetrahydro-2H-pyran-3-one |

| 4 | Amination/Cyanation | Tetrahydro-2H-pyran-3-one | Strecker reaction (e.g., KCN, NH₄Cl) | Aminonitrile intermediate |

| 5 | Hydrolysis and Reduction | Aminonitrile intermediate | 1. Acid/base hydrolysis to carboxylic acid2. Reduction (e.g., LiAlH₄) | This compound |

Q & A

Q. What are the common synthetic routes for (4-Aminotetrahydro-2H-pyran-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursor molecules to form the tetrahydro-2H-pyran ring. For example, Michael addition strategies (used for structurally related chromene derivatives, e.g., 2-amino-4H-chromene-3-carbonitriles) can be adapted by substituting appropriate amine and alcohol-containing substrates . Key reagents include chloranil for dehydrogenation in refluxing xylene (25–30 hours), followed by NaOH extraction and recrystallization from methanol to purify the product . Optimizing pH, solvent polarity, and temperature is critical: higher methanol content in mobile phases (HPLC) improves resolution of stereoisomers .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Multidimensional NMR (1H, 13C, 2D-COSY) is essential for confirming regiochemistry and hydrogen bonding patterns, especially near the amino and hydroxymethyl groups . IR spectroscopy identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, OH at ~3400 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystalline) resolves absolute configuration . For polar derivatives, reverse-phase HPLC with trifluoroacetic acid (TFA) in acetonitrile/water gradients enhances peak symmetry .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess temperature, humidity, and light exposure. For similar amino-alcohols, lyophilized samples stored at -20°C in amber vials show minimal degradation over 6 months. Aqueous solutions (pH 7.4, 25°C) may undergo oxidation; adding antioxidants like ascorbic acid (0.1% w/v) extends shelf life . Accelerated degradation studies (40°C/75% RH for 3 months) coupled with LC-MS monitor decomposition pathways, such as ring-opening or amine oxidation .

Advanced Research Questions

Q. What stereochemical considerations are critical in designing enantioselective syntheses of this compound?

- Methodological Answer : The tetrahydro-2H-pyran ring introduces axial chirality. Asymmetric catalysis (e.g., chiral oxazaborolidines) can induce >90% enantiomeric excess (ee) during cyclization . For diastereomer separation, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC resolve enantiomers with baseline resolution (α > 1.5) . Computational modeling (DFT) predicts transition-state energies to optimize catalyst selection, as demonstrated for related pyranylmethanol derivatives .

Q. How can contradictory biological activity data for this compound be systematically resolved?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variability. Perform orthogonal assays (e.g., enzyme inhibition vs. cell viability) and validate purity via 1H NMR integration (>95%). For example, residual solvents like DMSO (even at 0.1%) may artifactually enhance solubility in cellular assays . Cross-reference batch-specific LC-MS data with biological results to identify confounding factors . Meta-analysis of published IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) reduces variability .

Q. What strategies optimize reaction yields in scale-up syntheses while minimizing byproducts?

- Methodological Answer : Design of Experiments (DoE) identifies critical parameters: for cyclization reactions, optimal temperatures (80–100°C) and solvent polarity (logP > 1.5) reduce dimerization . Inline FTIR monitors intermediate formation (e.g., imine intermediates) to adjust reagent stoichiometry dynamically. For workup, switch from column chromatography to crystallization (e.g., using methanol/water mixtures) improves scalability and reduces solvent waste .

Q. How do computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like cyclooxygenase-2 (COX-2). Parameterize the force field using PubChem’s 3D conformer data (InChIKey: HYWPIYGUZWWMDH-BJGVSMQZSA-N) to ensure accuracy . QSAR models trained on analogous pyran derivatives correlate logP values (<2.0) with blood-brain barrier permeability, guiding medicinal chemistry optimization .

Data Contradiction Analysis

Q. Why do NMR and X-ray crystallography data sometimes conflict in assigning the compound’s conformation?

- Methodological Answer : Solution-state NMR captures dynamic conformers, while X-ray data reflect static crystal packing. For example, the hydroxymethyl group may adopt multiple rotamers in solution (evidenced by split 1H NMR peaks at 3.5–4.0 ppm) but fix in a single conformation in crystals . Variable-temperature NMR (-40°C to 25°C) slows rotation, resolving distinct signals. Compare crystallographic torsion angles (e.g., C3-C4-O-C6) with NMR-derived Karplus equations to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.